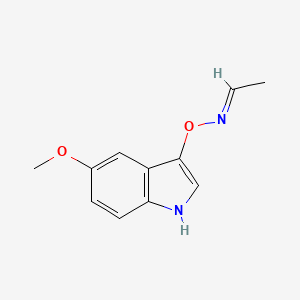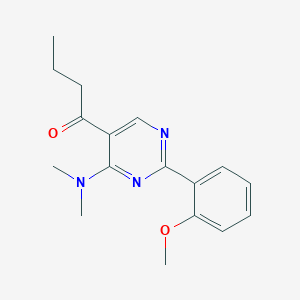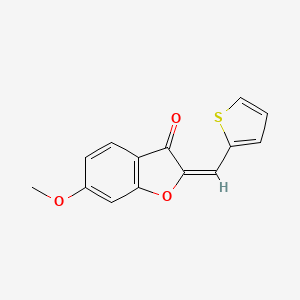![molecular formula C19H13BrN2O3 B12913158 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-80-0](/img/structure/B12913158.png)
6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom, a hydroxy group, and an indole moiety attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Indole Attachment: The indole moiety can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or reduce the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, amines.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while substitution of the bromine atom can yield various substituted quinoline derivatives.
科学的研究の応用
6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
6-Bromo-3-hydroxyquinoline-4-carboxylic acid: Lacks the indole moiety, which may result in different biological activities.
3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological properties.
6-Bromo-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid: Lacks the hydroxy group, which may influence its chemical reactivity and interactions with biological targets.
Uniqueness
The presence of the bromine atom, hydroxy group, and indole moiety in 6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
924634-80-0 |
|---|---|
分子式 |
C19H13BrN2O3 |
分子量 |
397.2 g/mol |
IUPAC名 |
6-bromo-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H13BrN2O3/c20-11-5-6-15-13(8-11)17(19(24)25)18(23)16(22-15)7-10-9-21-14-4-2-1-3-12(10)14/h1-6,8-9,21,23H,7H2,(H,24,25) |
InChIキー |
DUAWFMBMQUYEPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC4=C(C=C(C=C4)Br)C(=C3O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)












